N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide
Description
N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide is an organic compound with the molecular formula C14H15NO2. It is a derivative of acetanilide and is known for its unique structural features, which include a naphthalene ring and an ethyl group attached to an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide |
InChI |
InChI=1S/C20H19NO2/c1-2-21(17-11-4-3-5-12-17)20(22)15-23-19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,2,15H2,1H3 |
InChI Key |
WFAMRSQTAJHZDI-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide typically involves the reaction of 2-naphthol with ethyl bromoacetate to form ethyl 2-naphthyl ether. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a TRPM4 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide involves its interaction with molecular targets such as the transient receptor potential melastatin 4 (TRPM4) channel. By inhibiting TRPM4, the compound can modulate calcium ion flow within cells, leading to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(naphthalen-2-yloxy)-ethyl)-acetamide
- 2-naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)-acetamide
- 2-naphthalen-1-yl-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide
Uniqueness
N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit TRPM4 and induce apoptosis in cancer cells sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
